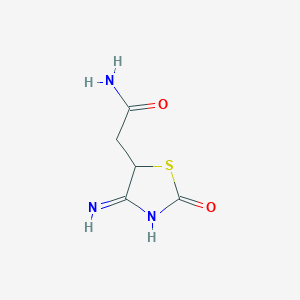
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals. The presence of both an imino and oxo group in the thiazolidine ring makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can be achieved through several methods. One common method involves the reaction of thiosemicarbazide with α-haloacetic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
- Thiosemicarbazide reacts with α-haloacetic acid in an aqueous or alcoholic medium.
- The mixture is heated to promote cyclization, forming the thiazolidine ring.
- The product is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste. Solvent recovery and recycling are also important considerations in industrial synthesis to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming thiazolidinols.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinols.
Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: Researchers investigate its effects on enzyme activity, protein interactions, and cellular pathways. It is used as a probe to study the mechanisms of various biological processes.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other heterocyclic compounds, which are important in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and affecting metabolic pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of the imino and oxo groups allows it to form hydrogen bonds and other interactions with target proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)propanoic acid: Similar structure with a propanoic acid group instead of an acetamide group.
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)ethanol: Contains an ethanol group, offering different chemical properties and reactivity.
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)benzoic acid: Features a benzoic acid group, which can enhance its biological activity.
Uniqueness
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The acetamide group provides additional sites for chemical modification, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form diverse derivatives sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C5H7N3O2S |
|---|---|
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10) |
Clé InChI |
LUZDKUSVQYYXAL-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(=N)NC(=O)S1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


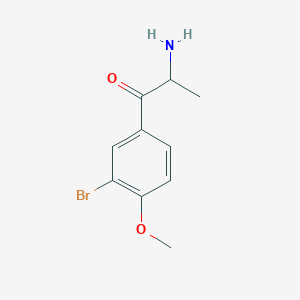
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)


![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
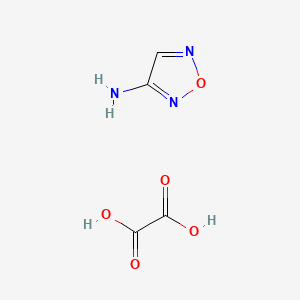
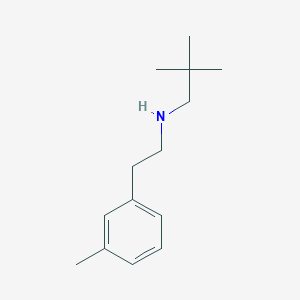
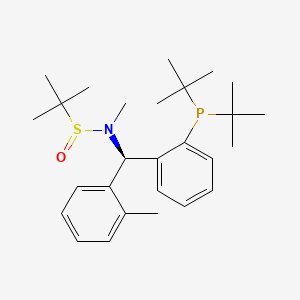
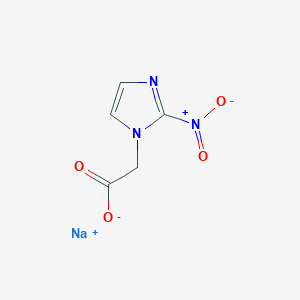
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)


